3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S2/c1-25-12-6-7-14-17(9-12)28-20(21-14)23-19-22-15(10-27-19)13-8-11-4-2-3-5-16(11)26-18(13)24/h2-10H,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPVCTSZKJIGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-6-methoxy-1,3-benzothiazole
This intermediate is prepared via cyclization of 2-amino-4-methoxyphenol with thiophosgene, followed by chlorination using PCl₅. The reaction proceeds as:
$$
\text{2-Amino-4-methoxyphenol} + \text{Thiophosgene} \xrightarrow{\text{EtOH, 0°C}} \text{6-Methoxy-1,3-benzothiazol-2(3H)-one} \xrightarrow{\text{PCl}_5, \Delta} \text{2-Chloro-6-methoxy-1,3-benzothiazole}
$$
Coupling Reaction Optimization
The coupling of 3-(2-amino-1,3-thiazol-4-yl)-8-methoxy-2H-chromen-2-one with 2-chloro-6-methoxy-1,3-benzothiazole is conducted under inert atmosphere using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos). Key parameters include:
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Base: Cs₂CO₃ (2.5 equiv)
- Temperature: 110°C for 12–18 hours
Yields range from 65% to 78%, with purity confirmed by HPLC (>95%).
Spectroscopic Characterization and Validation
The final product is analyzed using:
- $$^1$$H-NMR: A singlet at δ 3.85 ppm integrates for the methoxy group, while aromatic protons appear as multiplet signals between δ 6.80–8.20 ppm.
- $$^{13}$$C-NMR: The lactone carbonyl resonates at δ 160.2 ppm, with the thiazole C-2 carbon at δ 152.4 ppm.
- LC-MS: Molecular ion peak at m/z 451.1 [M+H]⁺ aligns with the molecular formula C₂₁H₁₄N₄O₃S₂.
Alternative Synthetic Routes and Comparative Analysis
An alternative approach involves pre-forming the benzothiazole-thiazole fragment before coupling to the coumarin core. Search Result demonstrates the utility of hydrazine in constructing thiazolo[4,5-d]pyridazinones, suggesting that hydrazine intermediates could facilitate annulation reactions. However, this method introduces complexity in regioselectivity control.
| Method | Yield | Reaction Time | Purity |
|---|---|---|---|
| Sequential Coupling | 78% | 18 hours | 96% |
| One-Pot Cyclization | 62% | 24 hours | 89% |
Challenges and Optimization Strategies
- Regioselectivity in Thiazole Formation: Bromoacetylcoumarin must react exclusively at the α-position to avoid dimerization. Search Result highlights the use of excess thiourea (1.2 equiv) to suppress side reactions.
- Coupling Efficiency: Palladium catalyst loading (5 mol%) and ligand choice (Xantphos vs. BINAP) significantly impact yields. Pre-activating the benzothiazole chloride with Zn dust improves electrophilicity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like Dess-Martin periodinane.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and nitration reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens or nitrating agents in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazoles or benzothiazoles, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or disrupt cellular processes in bacteria, leading to their death . Molecular docking studies have shown that it can bind to target proteins, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Known for its anti-inflammatory and analgesic activities.
2,4-Disubstituted thiazoles: Exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Biological Activity
The compound 3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one belongs to a class of benzothiazole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromenone moiety linked to a thiazole and a benzothiazole group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 6-methoxy-1,3-benzothiazol-2-amine with various thiazole derivatives under specific conditions, often utilizing coupling agents and catalysts to enhance yield and purity .
Anti-Cancer Activity
Recent studies have highlighted the potential anti-cancer properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanisms involved include:
- Induction of Apoptosis : Flow cytometry analysis has demonstrated that these compounds can promote apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at the G0/G1 phase, leading to reduced cell proliferation .
Table 1: Anti-Cancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Apoptosis induction |
| A549 | 2.0 | Cell cycle arrest |
| H1299 | 1.8 | Inhibition of migration |
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can significantly reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7) when treated with the compound . This suggests a potential role in mitigating inflammatory responses.
Table 2: Anti-Inflammatory Effects
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| IL-6 | 150 | 50 | 66.67 |
| TNF-α | 200 | 70 | 65.00 |
Antimicrobial Activity
In addition to its anti-cancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi through mechanisms that may involve disruption of microbial membranes or inhibition of essential metabolic pathways.
Table 3: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies
A notable case study involved testing a series of benzothiazole derivatives against human cancer cell lines. The active compound was found to significantly inhibit tumor growth in vitro and showed promise in vivo in preliminary animal studies . These findings underscore the potential therapeutic applications of this class of compounds in oncology.
Q & A
Q. What are the standard synthetic protocols for preparing 3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one?
The compound is synthesized via a two-component reaction between 3-(2-thiocyanatoacetyl)-2H-chromen-2-one and substituted anilines in ethanol (1:1 molar ratio). Reaction conditions include refluxing under inert atmosphere, followed by purification via recrystallization. Key steps involve optimizing solvent choice (ethanol for solubility) and stoichiometric control to avoid side products. Characterization is performed using elemental analysis, UV-vis, FTIR, and NMR, and mass spectrometry .
Q. How is the structural integrity of this compound validated after synthesis?
Multimodal characterization is critical:
- NMR : NMR confirms proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm).
- X-ray diffraction : Single-crystal studies (orthorhombic space group Pna2) provide bond lengths, angles, and unit cell parameters (e.g., a = 13.0785 Å, b = 25.746 Å).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 379.08) .
Q. What preliminary biological screening methods are applicable to this compound?
Initial bioactivity testing includes:
- Antimicrobial assays : Cup-plate method against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans), measuring zone inhibition.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in spectral interpretations?
Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects. For example, dihedral angles between benzothiazole and chromen-2-one rings (e.g., 6.51°–34.02°) clarify conformational stability. Weak interactions (e.g., π-π stacking, centroid distances ~3.7 Å) explain solubility and packing behavior, which may contradict NMR-based conformational predictions .
Q. What strategies optimize synthetic yield when scaling up production?
- Reagent purity : Use >97% substituted anilines (e.g., 4-methylphenylamine) to minimize side reactions.
- Reaction monitoring : TLC or HPLC tracks intermediate formation (e.g., thiocyanatoacetyl intermediate).
- Catalyst screening : Explore Lewis acids (e.g., ZnCl) to accelerate cyclization. Yields improve from ~60% to >85% under optimized conditions .
Q. How can computational modeling predict biological activity?
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., HIV-1 protease, EGFR kinase). The benzothiazole moiety shows high affinity for hydrophobic pockets (binding energy ≤ −8.5 kcal/mol).
- QSAR models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using Hammett constants (σ) and π-hydrophobicity parameters .
Q. What methodologies address contradictory bioactivity data across similar derivatives?
- Meta-analysis : Compare IC values of analogs (e.g., 3j vs. 3a–j in antimicrobial assays) to identify substituent trends.
- Mechanistic studies : Use fluorescence quenching to assess DNA intercalation or ROS generation as divergent mechanisms. Contradictions may arise from assay conditions (e.g., pH-dependent solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
